molecular formula C12H18O2 B7977097 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol

Cat. No.: B7977097
M. Wt: 194.27 g/mol
InChI Key: HSXNEJLRZZCAAD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol is a substituted propanol derivative with a phenyl group modified by methyl groups at the 3- and 5-positions and a methoxy group at the 4-position. The compound’s structure combines a primary alcohol (-OH group on the first carbon of the propanol chain) with a sterically hindered aromatic ring, which influences its physical and chemical properties.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-11(13)10-6-8(2)12(14-4)9(3)7-10/h6-7,11,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXNEJLRZZCAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol typically involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable propanol derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethyl-4-methoxybenzene reacts with propanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for methoxy group substitution.

Major Products:

    Oxidation: Formation of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanone.

    Reduction: Formation of 1-(3,5-Dimethyl-4-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Compounds

Compound Name CAS Number Substituents on Phenyl Group Functional Group Key Differences
This compound Not Available 3,5-dimethyl, 4-methoxy Primary alcohol Reference compound; steric hindrance from methyl groups.
1-(4-Methylphenyl)-1-propanol 25574-04-3 4-methyl Primary alcohol Simpler structure; lacks methoxy and additional methyl groups .
1-(4-Methoxyphenyl)-2-methylpropan-1-ol 2380-91-8 4-methoxy Branched alcohol Secondary alcohol with a methyl branch on the propanol chain .
2-(3,5-Dimethoxyphenyl)propan-2-ol 1572-97-0 3,5-dimethoxy Tertiary alcohol Tertiary alcohol (OH on C2); increased steric bulk .
1-(3,5-Dimethoxy-4-hydroxyphenyl)-1-propanol 10061-52-6 3,5-dimethoxy, 4-hydroxy Primary alcohol Hydroxyl group at 4-position enhances polarity and hydrogen bonding .
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one 5650-43-1 4-hydroxy, 3,5-dimethoxy Ketone Ketone functional group; lacks alcohol moiety .
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one 124500-38-5 3,5-dichloro, 4-hydroxy Ketone Chloro substituents increase electronegativity; ketone group .

Key Structural and Functional Differences

Methoxy vs. Hydroxy Groups: Compounds with hydroxyl groups (e.g., 1-(3,5-Dimethoxy-4-hydroxyphenyl)-1-propanol) exhibit higher polarity and hydrogen-bonding capacity compared to methoxy-substituted analogs .

Functional Group Variations :

  • Alcohols vs. Ketones : Ketones (e.g., 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one) lack the -OH group, making them less reactive in nucleophilic reactions but more stable under acidic conditions .

Branching and Steric Effects :

  • Branched alcohols like 1-(4-Methoxyphenyl)-2-methylpropan-1-ol and tertiary alcohols like 2-(3,5-Dimethoxyphenyl)propan-2-ol exhibit distinct solubility and boiling points due to increased steric bulk.

Implications on Physicochemical Properties

While explicit data on melting points or solubility are absent in the evidence, structural trends suggest:

  • Polarity: Hydroxyl-containing compounds (e.g., 1-(3,5-Dimethoxy-4-hydroxyphenyl)-1-propanol) are more polar than methyl/methoxy-substituted analogs.
  • Reactivity : Primary alcohols (target compound) may undergo oxidation more readily than tertiary alcohols. Ketones (e.g., ) are less prone to oxidation.

Biological Activity

1-(3,5-Dimethyl-4-methoxyphenyl)-1-propanol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanol backbone with a substituted aromatic ring, which is critical for its biological activity. The specific structural formula is:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

This structure allows for interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound primarily involves:

  • Modulation of Receptor Activity : Similar compounds have shown potential as allosteric modulators of GABA_B receptors, with activity measured in terms of EC50 values. For instance, derivatives in related studies exhibited EC50 values around 30 µM, indicating significant receptor interaction .
  • Antimicrobial Properties : There is evidence suggesting that derivatives of this compound may exhibit antimicrobial activity against various pathogens, making them candidates for drug development .

In Vitro Studies

Recent studies have focused on the cytotoxicity and antimicrobial activities of related compounds. For example:

  • Cytotoxicity Assays : The viability of cells exposed to varying concentrations of the compound was assessed using MTT assays. Results indicated that at certain concentrations, the compound could reduce cell viability significantly, suggesting potential therapeutic applications .

Antimicrobial Activity

Research has demonstrated that certain derivatives possess antimicrobial properties. For example:

  • A study highlighted the effectiveness of similar compounds against acne-causing bacteria, indicating a broad spectrum of antimicrobial activity .

Data Table: Biological Activities and EC50 Values

Compound NameBiological ActivityEC50 Value (µM)Reference
This compoundGABA_B Modulation30
Derivative AAntimicrobial (Acne)Varies
Derivative BCytotoxicityVaries

Case Study 1: GABA_B Modulation

In a series of experiments evaluating the modulation of GABA_B receptors, it was found that the dimethyl analogue of the compound had the highest activity among tested variants. The results indicated that structural modifications significantly influenced receptor interaction and efficacy.

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties against Staphylococcus epidermidis demonstrated that certain derivatives effectively inhibited bacterial growth. The methodology involved measuring growth curves in the presence and absence of the compound to establish its inhibitory action.

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